2,2-Difluoro-2-(furan-2-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(furan-2-yl)acetic acid is an organic compound belonging to the class of furans. It is characterized by the presence of a furan ring substituted with a difluoroacetic acid moiety. The molecular formula of this compound is C6H4F2O3, and it has a molecular weight of 162.09 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(furan-2-yl)acetic acid can be achieved through several methods. One common approach involves the oxidation of furan derivatives. For example, furan can be oxidized using oxidizing agents such as silver nitrate or potassium permanganate to produce 2-furanacetic acid . This intermediate can then be further fluorinated to obtain this compound.
Another method involves the reaction of furan with acetic anhydride to form 2-furanacetic acid, followed by fluorination . The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and fluorination processes. The choice of oxidizing and fluorinating agents, as well as reaction conditions, is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(furan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form difluoromethyl derivatives.
Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and silver nitrate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the difluoroacetic acid moiety under basic conditions.
Major Products Formed
The major products formed from these reactions include difluoromethyl derivatives, oxidized furan carboxylic acids, and substituted furan derivatives. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
2,2-Difluoro-2-(furan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(furan-2-yl)acetic acid involves its interaction with molecular targets and pathways. The difluoroacetic acid moiety can act as an electrophile, participating in various chemical reactions. The furan ring provides stability and reactivity, allowing the compound to interact with biological molecules and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Furanacetic acid: Similar structure but lacks the difluoro substitution.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group instead of the furan ring.
2-Furanylboronic acid MIDA ester: Contains a boronic acid ester group instead of the difluoroacetic acid moiety.
Uniqueness
2,2-Difluoro-2-(furan-2-yl)acetic acid is unique due to the presence of both the furan ring and the difluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
2,2-difluoro-2-(furan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDDTDUSQNUSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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